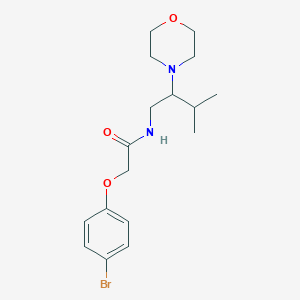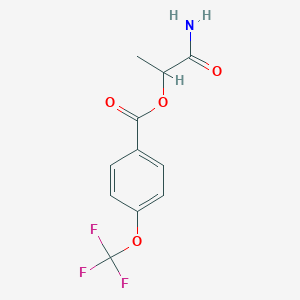
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide, also known as BMB-BA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been synthesized through a multistep process.
作用机制
The mechanism of action of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide exerts its therapeutic effects through the inhibition of various signaling pathways such as NF-κB, PI3K/Akt, and MAPK. These pathways are involved in the regulation of inflammation, cell growth, and survival.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
One of the advantages of using 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide in lab experiments is its potential therapeutic applications in various scientific research fields. However, there are also limitations to using 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide. For example, the mechanism of action of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, the synthesis of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide is a multistep process, which can make it difficult to obtain pure samples of the compound.
未来方向
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide. One direction is to further investigate the mechanism of action of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide and its effects on different cell types. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide in vivo. Additionally, there is potential for the development of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide as a therapeutic agent for the treatment of various diseases. Overall, the study of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has the potential to lead to the development of new therapeutic agents with improved efficacy and safety profiles.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide involves a multistep process that includes the reaction of 4-bromophenol with 3-methyl-2-morpholin-4-ylbutan-1-amine to form 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)amine. This intermediate is then reacted with acetic anhydride to form 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been shown to inhibit the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been studied for its ability to improve glucose tolerance and insulin sensitivity in diabetic mice.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-13(2)16(20-7-9-22-10-8-20)11-19-17(21)12-23-15-5-3-14(18)4-6-15/h3-6,13,16H,7-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGCFAAUMGZIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)COC1=CC=C(C=C1)Br)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]benzamide](/img/structure/B7680729.png)
![2-[[(4-Ethylphenyl)-(3-fluorophenyl)methyl]amino]-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]ethanone](/img/structure/B7680742.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)
![N-[5-[(4-methoxyphenyl)sulfamoyl]-2-methylphenyl]-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7680749.png)
![1-(2-methylpropyl)-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B7680757.png)

![3-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione](/img/structure/B7680763.png)

![N-[1-(4-imidazol-1-ylphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide](/img/structure/B7680780.png)
![N-(2-cyanoethyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B7680783.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680803.png)
![N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7680821.png)
![3-[[5-(4-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7680822.png)
![2-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7680823.png)